![molecular formula C13H13BO4 B1425088 5-(Ethoxycarbonyl)naphthalene-1-boronic acid CAS No. 1394900-71-0](/img/structure/B1425088.png)
5-(Ethoxycarbonyl)naphthalene-1-boronic acid
Overview
Description
5-(Ethoxycarbonyl)naphthalene-1-boronic acid is a chemical compound with the molecular formula C13H13BO4 . It is used in research and has a molecular weight of 244.05 g/mol . The compound is usually stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 .Chemical Reactions Analysis
Boronic esters, including this compound, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is an area of ongoing research .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.05 g/mol . It is typically stored in a refrigerated environment .Scientific Research Applications
Sensing Applications
Naphthalene-based boronic acids have been utilized in the development of sensors, particularly for the detection of saccharides. For example, naphthalene-based fluorescent boronic acid isomers have been synthesized for ratiometric and off-on sensing of sugars at physiological pH. These compounds exhibit significant fluorescence changes upon binding with carbohydrates, making them potential sensors for sugar detection in biological systems (Gao, Zhang, & Wang, 2005).
Synthesis and Catalysis
In synthetic chemistry, differentially protected diboron compounds bearing a naphthalene moiety have been shown to undergo highly regioselective diboration with terminal alkynes, leading to 1-alkene-1,2-diboronic acid derivatives. These products can undergo selective cross-coupling, demonstrating the utility of naphthalene boronic acids in the synthesis of complex organic molecules (Iwadate & Suginome, 2010).
Material Science
Naphthalene boronic acids have also been investigated for their luminescent properties and potential use in electroluminescent devices. The synthesis and structural analysis of phenol-pyridyl boron complexes with naphthalene derivatives have demonstrated their bright blue luminescence, highlighting their applicability in the development of lighting and display technologies (Zhang, Huo, Ye, Zhang, Tian, & Wang, 2006).
Environmental and Analytical Chemistry
The extraction and purification of sugars from hemicellulose hydrolysates using boronic acid carriers have shown the potential of naphthalene boronic acids in environmental applications. Research has demonstrated that naphthalene-2-boronic acid can effectively extract sugars from aqueous solutions, suggesting a method for purifying and concentrating sugars from biomass (Griffin & Shu, 2004).
Biodegradation Studies
Studies on the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs) have identified carboxylated naphthalene derivatives as intermediates. This research provides insights into the environmental fate of PAHs and suggests potential strategies for their remediation (Zhang, Sullivan, & Young, 2004).
Mechanism of Action
Target of Action
The primary target of 5-(Ethoxycarbonyl)naphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its storage temperature is recommended to be refrigerated , which suggests that it may have specific stability requirements.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon-carbon bonds . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors. For instance, the compound is recommended to be stored in a refrigerated environment , suggesting that temperature can affect its stability. Additionally, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can also influence the compound’s action and efficacy.
properties
IUPAC Name |
(5-ethoxycarbonylnaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBPCFOMZMVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.